molecular formula C13H11Br4NO2 B14791870 2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid

Cat. No.: B14791870
M. Wt: 532.8 g/mol
InChI Key: CXLOCNSACHRBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted indene core with a dimethylamino group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid typically involves multiple steps, starting with the bromination of an indene derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the addition of the acetic acid moiety via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated or reduced derivatives .

Scientific Research Applications

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid is unique due to its specific combination of a tetrabromo-substituted indene core with a dimethylamino group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11Br4NO2

Molecular Weight

532.8 g/mol

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid

InChI

InChI=1S/C13H11Br4NO2/c1-18(2)7-3-6-9(5(7)4-8(19)20)11(15)13(17)12(16)10(6)14/h3,5H,4H2,1-2H3,(H,19,20)

InChI Key

CXLOCNSACHRBOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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